Enhanced Lipophilicity (XLogP3)
The compound exhibits significantly higher lipophilicity (XLogP3 = 4.1) compared to the unsubstituted benzamide core (XLogP3 ≈ 0.7), which is a critical parameter for predicting membrane permeability and oral bioavailability [1]. This quantitative difference directly influences the compound's suitability for cell-based assays and in vivo studies where passive diffusion across lipid bilayers is required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Unsubstituted benzamide (XLogP3 = 0.7) |
| Quantified Difference | ~3.4 log unit increase |
| Conditions | Computed property (PubChem XLogP3 3.0) |
Why This Matters
This 3.4 log unit increase in XLogP3 is a quantifiable and verifiable differentiation that directly impacts the compound's permeability profile, making it a more suitable candidate for assays requiring cell penetration.
- [1] PubChem. (2026). N-Cyclohexyl-4-bromo-3-methylbenzamide. PubChem CID 46738748. XLogP3-AA property. View Source
